molecular formula C22H19N3O4 B10905264 4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide

4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide

Cat. No.: B10905264
M. Wt: 389.4 g/mol
InChI Key: YMPQEYMZFFYDEH-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzodioxole moiety, a naphthyl group, and a hydrazino linkage, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE typically involves multiple steps. One common approach is the condensation reaction between a benzodioxole derivative and a hydrazine derivative, followed by coupling with a naphthyl-substituted butanamide. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-naphthalen-1-ylbutanediamide

InChI

InChI=1S/C22H19N3O4/c26-21(24-18-7-3-5-16-4-1-2-6-17(16)18)10-11-22(27)25-23-13-15-8-9-19-20(12-15)29-14-28-19/h1-9,12-13H,10-11,14H2,(H,24,26)(H,25,27)/b23-13+

InChI Key

YMPQEYMZFFYDEH-YDZHTSKRSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.